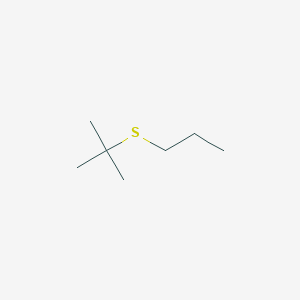

Tert-butyl propyl sulfide

Description

Properties

CAS No. |

926-40-9 |

|---|---|

Molecular Formula |

C7H16S |

Molecular Weight |

132.27 g/mol |

IUPAC Name |

2-methyl-2-propylsulfanylpropane |

InChI |

InChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 |

InChI Key |

MTVMGLPBDYLGDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Tert Butyl Propyl Sulfide

Established Synthetic Routes to Alkyl Sulfides

Traditional methods for the synthesis of alkyl sulfides, including tert-butyl propyl sulfide (B99878), have long been established. These routes are often characterized by their reliability and straightforward application, primarily revolving around nucleophilic substitution and addition reactions across unsaturated bonds.

Nucleophilic Substitution Approaches

The synthesis of asymmetrical sulfides is commonly achieved by treating a thiol with an alkyl halide in the presence of a base. jove.com This method is analogous to the Williamson ether synthesis. jove.compressbooks.pub The reaction proceeds via a thiolate ion intermediate, which is a potent nucleophile. jove.comlibretexts.orglibretexts.org

For the synthesis of tert-butyl propyl sulfide, two primary combinations of reactants are theoretically possible:

Reaction of propylthiolate with a tert-butyl halide.

Reaction of tert-butylthiolate with a propyl halide.

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. jove.compearson.com However, the structure of the alkyl halide is a critical factor. SN2 reactions are most efficient with methyl and primary alkyl halides. jove.com Tertiary alkyl halides, such as tert-butyl bromide, are prone to elimination reactions (E2) under basic conditions, leading to the formation of alkenes (isobutylene in this case) rather than the desired substitution product. Therefore, the preferred and more effective route is the reaction of a tert-butylthiolate salt with a primary alkyl halide like propyl bromide or propyl chloride. pearson.com

The process begins with the deprotonation of the thiol by a base (e.g., sodium hydroxide or sodium hydride) to form the highly nucleophilic thiolate anion. pressbooks.pubpearson.com This anion then attacks the primary alkyl halide in a concerted SN2 displacement. pearson.com

General Reaction Scheme:

R-SH + Base → R-S⁻ (Thiolate formation)

R-S⁻ + R'-X → R-S-R' + X⁻ (SN2 Substitution)

| Reactant 1 | Reactant 2 | Favored Mechanism | Primary Product |

|---|---|---|---|

| Sodium tert-butylthiolate | Propyl bromide | SN2 | This compound |

| Sodium propanethiolate | Tert-butyl bromide | E2 | Isobutylene |

Reactions Involving Thiols and Alkenes (e.g., Isobutylene and Hydrogen Sulfide)

The thiol-ene reaction, also known as alkene hydrothiolation, is a powerful and atom-economical method for constructing carbon-sulfur bonds. nih.govwikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond to form a thioether. thieme-connect.dewikipedia.org First reported in 1905, it has gained significant attention as a "click chemistry" reaction due to its high efficiency, high yield, and stereoselectivity. wikipedia.org

For the synthesis of this compound, the thiol-ene reaction would involve the addition of propane-1-thiol to isobutylene. The reaction typically proceeds via a free-radical mechanism, which can be initiated by heat, light (photochemical initiation), or a radical initiator. wikipedia.org The addition of the thiyl radical (RS•) to the alkene occurs in an anti-Markovnikov fashion, meaning the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org In the case of isobutylene, the sulfur from propane-1-thiol would add to the CH₂ end, and the hydrogen would add to the quaternary carbon, leading to the formation of isobutyl propyl sulfide, not this compound.

However, a related and industrially significant process is the reaction of alkenes like isobutylene with hydrogen sulfide (H₂S). This reaction is used to produce thiols. ias.ac.in Acid catalysts can be employed to facilitate the addition of H₂S to an olefin, yielding the corresponding alkyl thiol. ias.ac.in In the case of isobutylene, this reaction would produce tert-butylthiol (2-methyl-2-propanethiol), a key precursor for the nucleophilic substitution route described previously.

Catalytic Synthesis Approaches

To overcome some limitations of traditional methods, such as harsh reaction conditions or limited substrate scope, catalytic approaches have been developed. These methods often offer milder conditions, higher efficiency, and better functional group tolerance.

Metal-Catalyzed Formation of Thioethers

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a general strategy for forming aryl-substituted thioethers. thieme-connect.de While less common for the synthesis of simple dialkyl sulfides, the principles can be extended. Metals such as palladium, nickel, and copper are frequently used to catalyze C–S bond formation. thieme-connect.demdpi.com

The general mechanism for palladium-catalyzed C–S cross-coupling involves a Pd(0)/Pd(II) catalytic cycle, which includes steps of oxidative addition, ligand exchange, and reductive elimination. thieme-connect.de Copper-catalyzed methods have also been developed, offering a more sustainable and economical alternative. whiterose.ac.uk For instance, a copper single-atom catalyst has been shown to be effective for C–S cross-coupling reactions under mild conditions, exhibiting excellent resistance to the thiol poisoning that can deactivate other catalysts. whiterose.ac.uk These reactions typically couple thiols with alkyl or aryl halides. mdpi.com

| Catalyst Type | Typical Metals | General Application | Key Mechanistic Steps |

|---|---|---|---|

| Cross-Coupling Catalysts | Palladium (Pd), Nickel (Ni), Copper (Cu) | Arylation/alkylation of thiols with (pseudo)halides | Oxidative Addition, Reductive Elimination |

| Single-Atom Catalysts | Copper (Cu) | C-S cross-coupling with high efficiency and catalyst stability | Single-electron transfer (SET) processes |

Phase Transfer Catalysis in Sulfide Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. youtube.com In sulfide synthesis, PTC is particularly useful for the reaction of an aqueous solution of a thiolate salt with an alkyl halide dissolved in an organic solvent. tandfonline.com

A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium chloride) or a phosphonium salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase. youtube.comtandfonline.com The lipophilic cation of the catalyst pairs with the thiolate anion, forming an ion pair that is soluble in the organic medium. youtube.com Once in the organic phase, the poorly solvated and highly reactive thiolate anion can readily react with the alkyl halide to form the thioether. youtube.com The catalyst is then regenerated and returns to the aqueous phase to transport another anion, thus continuing the catalytic cycle. youtube.com This method can lead to faster reaction times and good yields under mild conditions. tandfonline.com

Mechanistic Studies of this compound Formation

The formation of this compound is governed by the fundamental principles of organic reaction mechanisms. The preferred synthetic route, nucleophilic substitution, proceeds via a classic SN2 mechanism.

SN2 Mechanism: The reaction between tert-butylthiolate and a propyl halide is a concerted, one-step process. pearson.com

Nucleophilic Attack: The sulfur atom of the tert-butylthiolate anion, a strong nucleophile, attacks the electrophilic α-carbon of the propyl halide. jove.comlibretexts.org

Transition State: The attack occurs from the side opposite the leaving group (the halide), proceeding through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Inversion of Stereochemistry: If the α-carbon were chiral, this mechanism would result in an inversion of its stereochemical configuration.

Product Formation: The carbon-halogen bond breaks simultaneously as the carbon-sulfur bond forms, resulting in the displacement of the halide ion and the formation of this compound. jove.com

The alternative, the thiol-ene reaction, follows a free-radical chain mechanism. wikipedia.org

Initiation: A radical initiator or UV/thermal energy abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•).

Propagation:

The thiyl radical adds to the alkene double bond (e.g., isobutylene), forming a carbon-centered radical intermediate. wikipedia.org

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

Termination: The reaction ceases when two radicals combine.

The concerted unimolecular decomposition of di-tert-butyl sulfide has been studied, revealing that it can form isobutene and tert-butyl thiol, highlighting the stability of these products and the relevance of elimination pathways in related chemistries. butler.edu

Radical Chain Mechanisms in Thioetherification

The synthesis of thioethers, such as this compound, can be achieved through various methods, including radical chain reactions. One prominent radical-based pathway is the anti-Markovnikov hydrothiolation of an alkene, which proceeds via a free-radical chain mechanism. This process typically involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide. The initiator decomposes upon heating or UV irradiation to generate free radicals. These initiator radicals then abstract a hydrogen atom from the thiol, in this case, tert-butylthiol, to produce a tert-butylthiyl radical ((CH₃)₃CS•). This step is crucial as it generates the chain-propagating species.

Propagation: The propagation phase consists of two main steps that repeat in a cycle:

The newly formed tert-butylthiyl radical adds to the less substituted carbon of the alkene (propene, CH₃CH=CH₂). This addition occurs at the terminal carbon, leading to the formation of a more stable secondary carbon-centered radical intermediate ((CH₃)₃CSCH₂C•HCH₃). This regioselectivity is a hallmark of radical additions to unsymmetrical alkenes.

This carbon radical then abstracts a hydrogen atom from another molecule of tert-butylthiol. This step yields the final product, this compound, and regenerates the tert-butylthiyl radical, which can then participate in another cycle. libretexts.org

Termination: The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two tert-butylthiyl radicals to form di-tert-butyl disulfide, the combination of two carbon-centered radicals, or the combination of a tert-butylthiyl radical and a carbon-centered radical.

The steps of this proposed radical chain mechanism are outlined in the table below.

| Step | Reaction | Description |

| Initiation | 1. Initiator → 2 R• 2. R• + (CH₃)₃CSH → RH + (CH₃)₃CS• | A radical initiator (e.g., AIBN) decomposes to form initiator radicals (R•). These radicals abstract a hydrogen atom from tert-butylthiol to form a tert-butylthiyl radical. |

| Propagation | 1. (CH₃)₃CS• + CH₂=CHCH₃ → (CH₃)₃CSCH₂C•HCH₃ 2. (CH₃)₃CSCH₂C•HCH₃ + (CH₃)₃CSH → (CH₃)₃CSCH₂CH₂CH₃ + (CH₃)₃CS• | The tert-butylthiyl radical adds to propene to form a more stable secondary radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the product and regenerating the thiyl radical. |

| Termination | 1. 2 (CH₃)₃CS• → (CH₃)₃CSSC(CH₃)₃ 2. 2 (CH₃)₃CSCH₂C•HCH₃ → Dimer 3. (CH₃)₃CS• + (CH₃)₃CSCH₂C•HCH₃ → Branched Thioether | The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. |

Factors Influencing Reaction Pathways and Selectivity

Several factors can influence the efficiency and selectivity of the radical thioetherification process for synthesizing this compound. These factors determine whether the radical pathway is favored over potential competing ionic pathways and control the yield of the desired product.

Reactant Structure:

Alkene: The structure of the alkene is critical for regioselectivity. The addition of the thiyl radical to an unsymmetrical alkene like propene preferentially occurs at the less substituted carbon to generate the more stable radical intermediate (a secondary radical in this case).

Thiol: The nature of the thiol can also play a role. The bulky tert-butyl group in tert-butylthiol can introduce steric hindrance, potentially influencing the rate of reaction. researchgate.net The S-H bond strength is also a factor in the hydrogen abstraction steps.

Reaction Conditions:

Initiator: The choice of radical initiator and its concentration are crucial. Initiators like AIBN or peroxides must be used to favor the radical mechanism. In the absence of an initiator, or in the presence of acids or bases, competing ionic mechanisms may dominate. nih.gov

Temperature: The reaction temperature must be sufficient to cause the homolytic cleavage of the initiator, but excessive heat can promote side reactions, such as the polymerization of the alkene.

Solvent: While radical reactions are generally less sensitive to solvent polarity than ionic reactions, the choice of solvent can still impact reaction rates and solubility of reactants.

Competing Reactions and Selectivity:

Ionic vs. Radical Pathways: The primary competing reaction is the ionic (Markovnikov) addition of the thiol to the alkene, which can be catalyzed by acids. To ensure selectivity for the radical (anti-Markovnikov) product, conditions must be controlled to suppress this pathway. This includes the use of a radical initiator and the avoidance of acidic or basic catalysts.

Polymerization: The alkene can undergo radical polymerization as a significant side reaction. This is often controlled by using an excess of the thiol relative to the alkene, which favors the hydrogen abstraction step over further addition of the carbon radical to another alkene molecule.

Disulfide Formation: The termination step involving the coupling of two thiyl radicals leads to the formation of di-tert-butyl disulfide. While a termination product, its formation can be minimized by maintaining a low concentration of radicals at any given time.

The key factors influencing the reaction are summarized in the table below.

| Factor | Influence on Reaction Pathway and Selectivity |

| Radical Initiator | Essential for initiating the radical chain mechanism. Its absence favors competing ionic pathways. |

| Alkene Structure | Determines the regioselectivity of the addition. Addition to the less substituted carbon forms the more stable radical intermediate, leading to the anti-Markovnikov product. |

| Thiol Structure | The steric bulk of the tert-butyl group can influence reaction rates. The S-H bond strength affects the hydrogen transfer steps. |

| Reactant Concentration | Using an excess of thiol can help to suppress the competing polymerization of the alkene. |

| Temperature | Must be optimized to ensure efficient decomposition of the initiator without promoting unwanted side reactions. |

| Presence of Acids/Bases | Must be avoided as they can catalyze competing ionic addition reactions, reducing the selectivity for the desired thioether. |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Research Purity and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of tert-butyl propyl sulfide (B99878), offering high-resolution separation for purity assessment and for monitoring the progress of chemical reactions.

Gas chromatography (GC) is an essential technique for separating volatile compounds like tert-butyl propyl sulfide from complex mixtures. When coupled with a sulfur chemiluminescence detector (SCD), it provides a highly selective and sensitive method for the analysis of sulfur-containing compounds. nih.gov The SCD works by combusting the eluted compounds from the GC column, which converts sulfur-containing molecules into sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction cell to produce an excited state sulfur dioxide (SO₂*), which emits light as it decays to its ground state. The intensity of this emitted light is directly proportional to the amount of sulfur in the sample.

This detection method is particularly advantageous for the analysis of this compound in complex matrices, such as petroleum products or environmental samples, as it offers excellent selectivity for sulfur compounds over hydrocarbons. researchgate.net The equimolar response of the SCD to different sulfur compounds, on a per mole of sulfur basis, simplifies quantification, often allowing for the estimation of sulfur content without the need for a specific standard for every sulfur species present. While specific chromatograms for this compound are not widely published, the general operating conditions for GC-SCD analysis of similar volatile sulfur compounds are well-established.

| Parameter | Typical Value |

| Column | Capillary, e.g., DB-Sulfur SCD |

| Carrier Gas | Helium |

| Inlet Temperature | 250-275 °C |

| Oven Program | Temperature programmed, e.g., 40 °C hold, then ramp |

| SCD Furnace Temp. | ~800 °C |

This table presents typical instrument parameters for the GC-SCD analysis of volatile sulfur compounds.

Retention indices are a valuable tool in gas chromatography for the identification of compounds, including thioethers like this compound. The Kovats retention index system standardizes retention times relative to the elution of n-alkanes, making inter-laboratory comparisons more reliable. gcms.cz The retention index is calculated by comparing the retention time of the analyte to those of n-alkanes that elute before and after it.

For this compound, a Kovats retention index has been experimentally determined on a semi-standard non-polar stationary phase. This value can be used to tentatively identify the compound in a GC analysis by comparing the experimentally determined retention index with the known value. nih.govnist.gov

| Compound | Stationary Phase | Retention Index |

| This compound | Apiezon M (non-polar) | 882 |

This table displays the Kovats retention index for this compound on a specific non-polar GC column, as reported in the NIST database. nist.gov

Mass Spectrometry for Structural Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structure of reaction products, including this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In mechanistic studies, HRMS is invaluable for identifying and confirming the structure of reaction intermediates and products. For this compound, with a molecular formula of C₇H₁₆S, the expected exact mass can be calculated and compared to the measured mass to confirm its identity. nih.gov

The fragmentation pattern of this compound upon electron ionization can also provide structural information. The bulky tert-butyl group is prone to fragmentation, leading to the formation of a stable tert-butyl cation. Other characteristic fragmentation pathways for thioethers include cleavage of the carbon-sulfur bonds. The major expected fragments for this compound are outlined in the table below.

| m/z | Proposed Fragment |

| 132 | [C₇H₁₆S]⁺ (Molecular Ion) |

| 75 | [C₃H₇S]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ |

This table presents the expected major fragments of this compound in an electron ionization mass spectrum.

By using HRMS, the elemental composition of each fragment can be determined with high confidence, which is crucial for distinguishing between isobaric species and for elucidating the fragmentation pathways. This level of detail is essential when studying reaction mechanisms where multiple products or intermediates with similar nominal masses may be present. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

For this compound, two main rotational processes could potentially be studied by dynamic NMR: rotation around the sulfur-tertiary carbon bond and rotation around the sulfur-propyl carbon bond. The bulky tert-butyl group may create a significant energy barrier to rotation around the S-C(tert-butyl) bond. Similarly, the propyl group has multiple conformations that it can adopt.

At sufficiently low temperatures, these rotational processes may become slow enough on the NMR timescale to be observed. This would manifest as a broadening and eventual splitting of the NMR signals corresponding to the nuclei that are exchanging between different chemical environments. For example, the three methyl groups of the tert-butyl moiety, which are equivalent at room temperature due to fast rotation, might become inequivalent at low temperatures, leading to multiple signals. The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Such studies on related molecules with bulky groups have shown that these rotational barriers can be on the order of several kcal/mol. sikhcom.net

Elucidation of Stereochemistry in Chiral Sulfides and Sulfoxides

The determination of the absolute configuration at the stereogenic sulfur center in chiral sulfides and their corresponding sulfoxides, such as this compound and its oxidized form, tert-butyl propyl sulfoxide (B87167), is a critical aspect of stereochemical analysis. The spatial arrangement of the substituents around the sulfur atom dictates the molecule's chiroptical properties and its interactions in chiral environments. Advanced analytical and spectroscopic techniques are indispensable tools for unambiguously assigning the (R) or (S) configuration to these molecules.

The oxidation of a prochiral sulfide like this compound results in the formation of a chiral sulfoxide. The lone pair of electrons on the sulfur atom in the sulfoxide creates a tetrahedral geometry, and when the two organic residues are different, the sulfur atom becomes a stereocenter. The energy barrier for the inversion of this stereocenter is high enough to allow for the isolation of stable enantiomers at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is a powerful method for the stereochemical analysis of chiral sulfoxides. In the presence of a chiral shift reagent (CSR), the enantiomers of a chiral sulfoxide can be distinguished. The CSR forms diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.

(S)-(+)-α-Methoxyphenylacetic acid (MPAA) is a commonly used chiral shift reagent for determining the optical purity and absolute configuration of dialkyl sulfoxides gsartor.org. The interaction between the CSR and the sulfoxide enantiomers leads to differential chemical shifts (Δδ) for the protons adjacent to the sulfur atom.

For a hypothetical racemic mixture of tert-butyl propyl sulfoxide, the addition of a chiral shift reagent would result in two sets of signals for the propyl group's protons in the ¹H NMR spectrum, corresponding to the (R) and (S) enantiomers. The integration of these signals allows for the determination of the enantiomeric excess (ee).

Table 1: Hypothetical ¹H NMR Data for Racemic Tert-butyl Propyl Sulfoxide with a Chiral Shift Reagent This table is for illustrative purposes and shows expected trends in chemical shifts.

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSR (ppm) - Enantiomer 2 |

|---|---|---|---|

| -CH₂- (α to S) | 2.60 | 2.65 | 2.68 |

| -CH₂- (β to S) | 1.70 | 1.72 | 1.74 |

| -CH₃ (γ to S) | 0.95 | 0.96 | 0.97 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is particularly effective for determining the absolute configuration of chiral molecules in solution acs.orgnih.gov.

The experimental VCD spectrum of a chiral sulfoxide is compared with the theoretical spectrum calculated for a specific enantiomer (e.g., the (S)-enantiomer) using quantum chemical calculations, often based on density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration acs.orgnih.gov.

For tert-butyl propyl sulfoxide, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the molecule, such as the S=O stretching frequency. The sign and intensity of these VCD bands are highly sensitive to the stereochemistry at the sulfur atom.

Table 2: Representative Calculated and Experimental VCD Data for a Chiral Dialkyl Sulfoxide This table illustrates the type of data obtained from VCD analysis and is not specific to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for (S)-enantiomer | Calculated VCD Intensity (ΔA x 10⁻⁴) for (S)-enantiomer | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (ΔA x 10⁻⁴) |

|---|---|---|---|---|

| S=O stretch | 1050 | +2.5 | 1048 | +2.2 |

| C-H stretch (propyl) | 2960 | -1.8 | 2962 | -1.5 |

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained bruceryandontexist.net. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of all atoms can be determined.

For chiral sulfoxides, X-ray crystallography can reveal the bond lengths and angles around the pyramidal sulfur atom, confirming its tetrahedral geometry bruceryandontexist.net. By determining the absolute structure, the (R) or (S) configuration can be assigned without ambiguity. While this technique is highly reliable, obtaining single crystals of suitable quality can be a significant challenge, especially for oils or low-melting solids.

Table 3: Illustrative Crystallographic Data for a Chiral Dialkyl Sulfoxide This table presents typical parameters obtained from an X-ray crystal structure analysis and is not specific to this compound.

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| S=O bond length | 1.50 Å |

| C-S-C bond angle | 98.5° |

| O-S-C bond angles | 106.2°, 107.1° |

Computational and Theoretical Studies on Tert Butyl Propyl Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reactivity. nih.gov

DFT calculations are instrumental in elucidating the electronic characteristics of tert-butyl propyl sulfide (B99878). The process begins with geometry optimization to find the lowest-energy three-dimensional arrangement of atoms. From this optimized structure, key electronic properties can be determined.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For a sulfide, the HOMO is typically localized on the sulfur atom, indicating its role as a nucleophile or electron donor. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. In tert-butyl propyl sulfide, the region around the sulfur atom would show a negative electrostatic potential, highlighting it as a site susceptible to electrophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions. For this compound, it would quantify the partial atomic charges, confirming the higher electron density on the sulfur atom compared to the adjacent carbon atoms.

These analyses collectively suggest that the sulfur atom is the primary center of reactivity, particularly in reactions like oxidation or alkylation. longdom.org

Illustrative Data from DFT Analysis of a Dialkyl Sulfide:

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 7.7 eV |

| Mulliken Charge on Sulfur | Partial atomic charge on the sulfur atom; indicates electron density. | -0.25 e |

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states (TS) and the calculation of activation energies. dtu.dk A common reaction for sulfides is oxidation to form a sulfoxide (B87167) and subsequently a sulfone. researchgate.net

Computational modeling of the oxidation of this compound would involve:

Locating Reactants and Products: Optimizing the geometries of the sulfide and an oxidant (e.g., hydrogen peroxide) and the resulting sulfoxide.

Searching for the Transition State: Identifying the highest-energy structure along the reaction coordinate that connects reactants and products.

Studies on similar sulfides show that these calculations can accurately predict reaction feasibility and provide mechanistic insights. nih.govkit.edu For instance, a DFT study on the oxidation of thioanisole (B89551) yielded an activation enthalpy of 64 kJ/mol, which was in close agreement with experimental values. nih.gov

Exemplary Reaction Energetics for Sulfide Oxidation:

This table provides representative energy values for the oxidation of a generic dialkyl sulfide to a sulfoxide, as would be calculated using DFT.

| Parameter | Description | Illustrative Value (kJ/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 60 - 70 |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -150 to -200 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.govnih.gov

The flexibility of the propyl and tert-butyl groups in this compound allows the molecule to adopt various spatial arrangements, or conformations. MD simulations can explore this conformational landscape by simulating the molecule's motion. nih.gov

An MD simulation would typically involve placing the sulfide molecule in a simulated solvent box and calculating the forces between atoms over a series of time steps. Analysis of the resulting trajectory would reveal:

Stable Conformers: Identification of the lowest-energy conformations and the energy barriers between them.

Solvent Effects: How interactions with solvent molecules influence the conformational preferences.

This information is crucial for understanding how the molecule's shape affects its physical properties and its ability to interact with other molecules.

Thermochemical Properties from Theoretical Calculations

Theoretical calculations are essential for predicting the thermochemical properties of compounds, which can be challenging to measure experimentally. nih.govacs.org

High-level computational methods, such as composite ab initio methods (e.g., CBS-QB3) or DFT, can provide accurate predictions of thermodynamic quantities. nih.govnih.gov These methods are used to calculate the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). mdpi.com

From these fundamental properties, the enthalpy (ΔH) and Gibbs free energy (ΔG) for any given reaction can be determined.

Reaction Enthalpy (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). Isodesmic reactions, where the number and type of bonds are conserved, are often used to improve the accuracy of calculated enthalpies. researchgate.netdtic.mil

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction at a given temperature and pressure. It combines the effects of enthalpy and entropy (ΔG = ΔH - TΔS).

Computational studies on various organic sulfur compounds have demonstrated the reliability of these methods in predicting thermochemical data that are in good agreement with experimental values. acs.orgwhiterose.ac.uk

In Silico Prediction of Chemical Behavior

Computational, or in silico, methods are pivotal in modern chemistry for predicting the physicochemical and thermodynamic properties of chemical compounds, thereby providing insights into their expected behavior under various conditions. These theoretical predictions are generated through quantitative structure-property relationship (QSPR) models and other computational chemistry techniques. For this compound, several key properties have been estimated using established computational methods, offering a theoretical profile of the molecule.

Detailed research findings from these computational models provide a range of predicted values for the properties of this compound. These predictions are derived from the molecule's structure using various algorithms.

For instance, the Joback method, a group contribution method, is used to estimate critical properties and thermodynamic data. This method calculates properties such as normal boiling point, critical temperature, critical pressure, and enthalpy of formation based on the molecular structure. chemeo.com Similarly, Crippen's method is employed for estimating the octanol-water partition coefficient (logP) and water solubility (logWS), which are crucial for understanding a compound's environmental fate and bioavailability. chemeo.com McGowan's characteristic volume (McVol) is another computed parameter, representing the volume of the molecule. chemeo.com Public databases like PubChem also provide computed properties, such as the XLogP3 value, which is another prediction for the octanol-water partition coefficient. nih.govlookchem.com

The following tables summarize the computationally predicted properties for this compound from various sources.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Computational Method/Source |

|---|---|---|---|

| Normal Boiling Point (Tboil) | 425.11 | K | Joback Method chemeo.com |

| Critical Temperature (Tc) | 625.04 | K | Joback Method chemeo.com |

| Critical Pressure (Pc) | 2909.25 | kPa | Joback Method chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.928 | Crippen's Method chemeo.com | |

| Octanol/Water Partition Coefficient (XLogP3) | 2.8 | XLogP3 nih.govlookchem.com | |

| Water Solubility (log10WS) | -2.75 | mol/l | Crippen's Method chemeo.com |

| McGowan's Volume (McVol) | 125.840 | ml/mol | McGowan's Method chemeo.com |

| Complexity | 51.9 | Cactvs 3.4.6.11 nih.govlookchem.com | |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 nih.govlookchem.com | |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 nih.govlookchem.com |

Table 2: Predicted Thermodynamic Properties of this compound

| Property | Predicted Value | Unit | Computational Method/Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -154.69 | kJ/mol | Joback Method chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 44.02 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 36.70 | kJ/mol | Joback Method chemeo.com |

While specific quantum chemistry calculations for this compound are not detailed in the available literature, such methods are commonly applied to related molecules like di-tert-butyl sulfide to understand reaction mechanisms and thermal decomposition. rsc.org These advanced computational studies, often using techniques like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., CCSD(T)), can elucidate reaction pathways and transition states, providing a deeper understanding of chemical reactivity. rsc.org The application of such methods to this compound would be a logical step for a more profound comprehension of its chemical behavior.

Environmental Chemistry of Alkyl Sulfides: Degradation Pathways and Mechanisms

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. These pathways are essential for the natural attenuation of organic pollutants in the environment.

A diverse range of bacteria have demonstrated the ability to metabolize alkyl sulfides, utilizing them as sources of carbon or sulfur.

Aerobic and Anaerobic Degradation: A denitrifying marine bacterium, identified as Thiobacillus sp. strain ASN-1, has been shown to grow on a variety of alkyl sulfides, including dipropyl sulfide (B99878) and dibutyl sulfide, under both aerobic and anaerobic conditions. nih.gov This indicates that tert-butyl propyl sulfide could likely be degraded by similar microorganisms in both oxygen-rich and oxygen-poor environments. The bacterium utilizes oxygen, nitrate, or nitrite (B80452) as an electron acceptor during the metabolism of these sulfides. nih.gov

Degradation Pathways: Microbial transformation of alkyl sulfides can occur through several identified metabolic routes oup.com:

Alkyl Chain Degradation: Bacteria can use the alkyl chains as a carbon source, which involves terminal oxidation followed by β-oxidation.

Sulfur-Specific Oxidation: Some bacteria specifically target the sulfur atom for energy and nutrients, cleaving the carbon-sulfur bond. This pathway is often regulated by the availability of other sulfur sources like sulfate (B86663). oup.com

Nonspecific Sulfur Oxidation: This involves the oxidation of the sulfide to a sulfoxide (B87167) and then a sulfone, without necessarily cleaving the C-S bond.

For example, studies on dimethyl sulfide (DMS) show that it is oxidized to dimethylsulfoxide (DMSO) by marine bacteria like Ruegeria pomeroyi. sci-hub.box It is plausible that this compound could be similarly oxidized to tert-butyl propyl sulfoxide by various microbial species.

| Bacterial Strain | Degraded Alkyl Sulfides | Metabolic Conditions | Reference |

|---|---|---|---|

| Thiobacillus sp. ASN-1 | Dimethyl sulfide, Diethyl sulfide, Dipropyl sulfide, Dibutyl sulfide | Aerobic / Anaerobic (Denitrifying) | nih.gov |

| Ruegeria pomeroyi | Dimethyl sulfide (DMS) | Aerobic | sci-hub.box |

| Various Isolates | Di-n-octyl sulfide, Dibenzyl sulfide | Aerobic (Carbon or Sulfur-limited) | oup.com |

The microbial transformation of alkyl sulfides is facilitated by specific enzymes that catalyze the oxidation or cleavage of these compounds. Monooxygenase and dioxygenase enzymes are particularly important in these processes. nih.gov

Monooxygenases: Monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. wikipedia.org Flavin-containing monooxygenases (FMOs) and cytochrome P-450 monooxygenases are known to catalyze the S-oxidation of thioethers to sulfoxides. nih.govlibretexts.org For instance, a flavoprotein monooxygenase from the marine bacterium Stenotrophomonas maltophilia has been shown to catalyze the oxidation of various thioethers. nih.gov This type of enzyme could oxidize this compound to tert-butyl propyl sulfoxide. The general reaction involves the enzyme using a cofactor like NADH or NADPH to activate molecular oxygen for the attack on the electron-rich sulfur atom. wikipedia.orgnih.gov

Dioxygenases: Dioxygenase enzymes incorporate both atoms of molecular oxygen into a substrate. researchgate.net While often associated with the hydroxylation of aromatic rings, some dioxygenases can also catalyze the sulfoxidation of alkyl aryl sulfides. nih.govresearchgate.net

The enzymatic machinery for degrading alkyl sulfides appears to be specific, as illustrated by Thiobacillus sp. ASN-1, where cells grown on dimethyl sulfide showed a lag phase before being able to metabolize diethyl sulfide, suggesting the involvement of different, inducible enzymes for different alkyl groups. nih.gov

| Enzyme Class | Example Enzyme | Reaction Catalyzed | Organism Source | Reference |

|---|---|---|---|---|

| Monooxygenase | S. maltophilia flavin-containing monooxygenase (SMFMO) | Thioether → Sulfoxide | Stenotrophomonas maltophilia | nih.gov |

| Monooxygenase | Cytochrome P-450 | Sulfide → Sulfoxide | Various (e.g., mammalian, bacterial) | libretexts.org |

| Dioxygenase | Nitrobenzene dioxygenase (NBDO) | Alkyl aryl sulfide → Sulfoxide | Comamonas sp. | researchgate.net |

Emerging Research Directions in Tert Butyl Propyl Sulfide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of asymmetric sulfides like tert-butyl propyl sulfide (B99878) has traditionally relied on classical methods such as the Williamson ether synthesis, adapted for thioethers. However, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes.

One promising approach involves the direct coupling of thiols and alcohols, which is considered a green chemical process as the only byproduct is water. nih.gov The use of solid acid catalysts, such as silica (B1680970) alumina, has shown excellent activity and selectivity in the S-alkylation of thiols with alcohols, often under solvent-free conditions. nih.gov This methodology could be directly applicable to the synthesis of tert-butyl propyl sulfide from propanethiol and tert-butanol.

Another area of development is the thiol-free synthesis of thioethers. Isothiouronium salts have been identified as versatile deoxasulfenylating agents that enable the stereoselective synthesis of thioethers from alcohols. researchgate.net This method is scalable and tolerates a wide range of functional groups, offering a robust alternative for the synthesis of complex molecules containing the this compound moiety. researchgate.net

Recent advancements in metal-catalyzed cross-coupling reactions also provide new avenues for the synthesis of unsymmetrical sulfides. organic-chemistry.orgmdpi.com For instance, a novel method utilizing aryl halides and ethyl potassium xanthogenate in the presence of a metal-organic framework (MOF-199) allows for the synthesis of unsymmetrical sulfides by adding an alkyl halide in a subsequent step. organic-chemistry.org This approach avoids the use of odorous and easily oxidized thiols. organic-chemistry.org

| Synthetic Method | Reactants | Catalyst/Reagent | Key Advantages |

| Direct Thioetherification | Propanethiol, tert-Butanol | Solid Acid (e.g., Silica Alumina) | Green (water byproduct), Solvent-free conditions possible nih.gov |

| Thiol-free Synthesis | tert-Butanol, Propyl-isothiouronium salt | - | Avoids use of thiols, Scalable, High functional group tolerance researchgate.net |

| MOF-Catalyzed Synthesis | Propyl Halide, tert-Butyl-derived xanthogenate intermediate | MOF-199 | Avoids thiols, Recyclable catalyst organic-chemistry.org |

Exploration of New Catalytic Transformations

The reactivity of the carbon-sulfur (C-S) bond in thioethers like this compound is a focal point of current research. While traditionally considered stable, recent studies have demonstrated that the C-S bond can be activated and functionalized using transition metal catalysts.

Palladium and platinum complexes have been shown to mediate the activation of C-S bonds in thioesters, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.govacs.org Although demonstrated on thioesters, the principles of oxidative addition of the C-S bond to a metal center could be extended to thioethers like this compound, opening up pathways for its use as a building block in more complex molecular architectures.

Photoredox catalysis is another emerging area for the cleavage of C-S bonds in thioethers. researchgate.net Visible-light-mediated reactions can generate radical intermediates from thioethers, which can then participate in a variety of bond-forming reactions. researchgate.net This strategy offers a mild and efficient way to functionalize this compound.

Furthermore, chiral sulfide catalysts are being explored for their potential in asymmetric catalysis. rsc.org While the development in this area is still in its early stages compared to chiral amines and phosphines, newly designed chiral sulfides have shown promise in asymmetric halocyclizations. rsc.org This suggests that chiral derivatives of this compound could potentially be developed as organocatalysts for stereoselective transformations.

| Catalytic Transformation | Catalyst Type | Potential Application for this compound |

| C-S Bond Activation | Palladium, Platinum | Functionalization and elaboration into more complex molecules acs.orgnih.govacs.org |

| Photoredox C-S Cleavage | Visible Light Photocatalysts | Generation of radical intermediates for C-C bond formation researchgate.net |

| Asymmetric Catalysis | Chiral Sulfide Derivatives | Potential use as an organocatalyst for stereoselective reactions rsc.org |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organosulfur compounds. nus.edu.sg Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of thioethers. thieme-connect.deyoutube.com

Continuous-flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, especially for exothermic reactions. illinois.edudigitellinc.com The synthesis of this compound could be adapted to a flow process, allowing for on-demand production and minimizing the storage of potentially hazardous reagents. digitellinc.com

Furthermore, sustainable synthetic methods aim to reduce waste and energy consumption. The use of heterogeneous catalysts, as mentioned earlier, is a key aspect of this, as they can be easily separated and recycled. nih.gov Photocatalytic strategies for thioester synthesis from elemental sulfur also represent a move towards more sustainable practices that could be adapted for thioether synthesis. nus.edu.sg

Advanced Materials Science Applications

Organosulfur compounds are finding increasing use in materials science due to their unique electronic and physical properties. britannica.com While simple alkyl sulfides like this compound have not been extensively studied in this context, related organosulfur molecules have shown significant promise.

For instance, organosulfur compounds are being investigated as cathode materials for rechargeable metal batteries. researchgate.net The reversible breakage and formation of sulfur-sulfur bonds in organosulfur materials during charge-discharge cycles make them attractive for energy storage applications. researchgate.net While this compound lacks the polysulfide chain, its thermal and electrochemical stability could make it a candidate for electrolyte additives or as a precursor for sulfur-containing polymers.

Poly(thioether)s are a class of polymers with applications ranging from high-performance engineering plastics to optical materials. The incorporation of the bulky tert-butyl group from this compound into a polymer backbone could impart desirable properties such as increased solubility and modified thermal characteristics.

Interdisciplinary Studies at the Interface of Organic Chemistry and Other Fields

The study of simple organosulfur compounds like this compound can provide valuable insights at the intersection of chemistry and other scientific disciplines, such as biology and environmental science.

In biochemistry, sulfur-containing compounds are ubiquitous, with the amino acids cysteine and methionine playing crucial roles in protein structure and function. longdom.org Unsymmetrical sulfides and disulfides have been shown to possess a range of biological activities, including antioxidant, antibacterial, and antifungal properties. nih.govresearchgate.net While the biological activity of this compound itself is not well-documented, it can serve as a simple model compound for studying the metabolic pathways of thioethers or as a starting material for the synthesis of more complex, biologically active molecules.

From an environmental perspective, organosulfur compounds are significant components of the global sulfur cycle. britannica.com Volatile sulfides are known for their strong odors and are present in both natural and industrial settings. wikipedia.org Di-tert-butyl polysulfide, a related compound, is used as a sulfiding agent in refineries and is noted as an environmentally hazardous substance. cpchem.comjunyuanpetroleumgroup.com Understanding the environmental fate and potential transformations of simple sulfides like this compound is therefore of considerable importance.

Q & A

Q. What are the established synthetic routes for tert-butyl propyl sulfide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution between tert-butyl thiol and propyl halides. Key variables include solvent polarity, temperature (optimized between 40–60°C), and catalyst use (e.g., phase-transfer catalysts for biphasic systems). Degassing under vacuum (-50°C) is critical to remove dissolved air and CO₂, which can inhibit thiol reactivity .

Q. How can physical properties (e.g., boiling point, density) of this compound be experimentally determined?

Boiling points and densities are measured using fractional distillation and pycnometry, respectively. For example, analogous sulfides like tert-butyl methyl sulfide exhibit boiling points ~98.9°C and densities ~0.83 g/cm³, as recorded in the CRC Handbook . Calibration with pure solvents and temperature-controlled apparatus ensures reproducibility.

Q. What spectroscopic methods are most effective for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies alkyl chain environments, while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity. Photoionization mass spectrometry, as applied to tert-butyl mercaptan, can resolve fragmentation patterns and detect trace impurities (<0.05%) .

Advanced Research Questions

Q. How does enzymatic oxidation of this compound proceed, and what factors control enantioselectivity?

Baeyer-Villiger monooxygenases (BVMOs) catalyze sulfoxidation in aqueous/organic cosolvent systems. For phenyl propyl sulfide, EtaA BVMO with 30% tert-butyl methyl ether favors (R)-sulfoxide formation due to solvent-induced conformational changes in the enzyme active site . Methanol addition alters stereochemical outcomes, suggesting solvent polarity and enzyme-substrate dynamics are critical variables.

Q. What contradictions exist in the literature regarding the thermodynamic stability of tert-butyl alkyl sulfides, and how can they be resolved?

Discrepancies in ionization potentials (IPs) and bond dissociation energies (BDEs) arise from differing experimental setups (e.g., photoionization vs. electron impact). For tert-butyl mercaptan, IPs vary by ±1.5 kcal/mol across studies due to lamp intensity and calibration differences . Meta-analyses combining computational (DFT) and experimental data are recommended to reconcile inconsistencies.

Q. How can micro-solvation effects on this compound’s reactivity be systematically studied?

Micro-solvation is probed via infrared (IR) spectroscopy in cryogenic matrices or computational molecular dynamics (MD) simulations. For tert-butyl methyl ether, solvation shells in polar solvents (e.g., water) stabilize transition states during nucleophilic reactions, reducing activation energy by ~3 kcal/mol . Solvent-solute interactions should be mapped using hybrid QM/MM models.

Q. What strategies optimize the purification of this compound for high-precision kinetic studies?

Activated molecular sieves (4Å) remove residual water, while vacuum distillation at reduced pressure minimizes thermal decomposition. For analogous sulfides, fractional distillation with a high-efficiency column (e.g., 20 theoretical plates) achieves >99.5% purity . GC-MS post-purification verifies absence of oxidative byproducts.

Methodological Guidance

Q. How should researchers design experiments to address gaps in sulfide reactivity literature?

- Step 1: Conduct a systematic review using keyword combinations (e.g., "tert-butyl sulfide oxidation kinetics") across Scopus and Web of Science.

- Step 2: Apply Bradford-Hill criteria to assess causality in observed reactivity trends .

- Step 3: Pilot studies should vary one parameter (e.g., solvent, temperature) while holding others constant to isolate effects .

Q. What frameworks are recommended for analyzing contradictory data in sulfide thermochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.